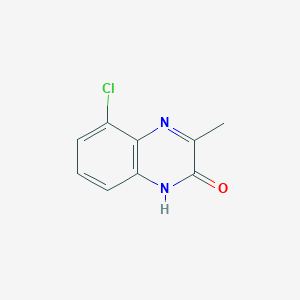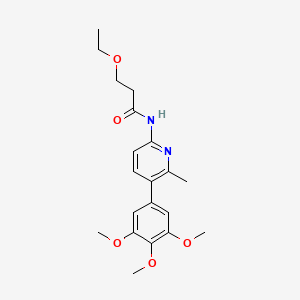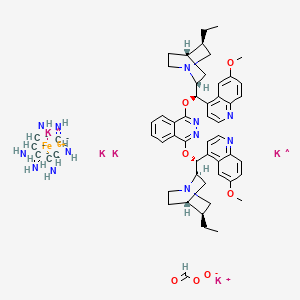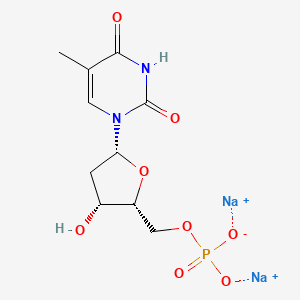
5-chloro-3-methyl-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-methyl-1H-quinoxalin-2-one: is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the quinoxalin-2-one core structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methyl-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methyl-2-nitroaniline with 1,2-dichloroethane, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinoxalin-2-one ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-chloro-3-methylquinoxalin-2-amine.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 5-chloro-3-methylquinoxalin-2-amine.
Substitution: Various halogenated, nitrated, and sulfonated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-3-methyl-1H-quinoxalin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in treating various diseases, including cancer, bacterial infections, and viral infections .
Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the chlorine atom enhances its binding affinity to target proteins, leading to increased biological activity .
Comparación Con Compuestos Similares
Quinoxalin-2-one: Lacks the chlorine and methyl substituents, resulting in different chemical and biological properties.
5-chloroquinoxalin-2-one: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.
3-methylquinoxalin-2-one: Lacks the chlorine atom, affecting its chemical behavior and applications.
Uniqueness: 5-chloro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity. These substituents allow for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-4H,1H3,(H,12,13) |
Clave InChI |
AGLQLIRDGGAXPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)


![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)



![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)

![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)


